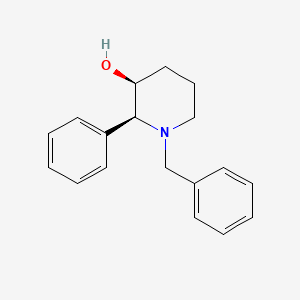

(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol

Description

(2S,3S)-1-Benzyl-2-phenylpiperidin-3-ol is a stereospecific piperidine derivative characterized by a six-membered nitrogen-containing ring substituted with a benzyl group at position 1, a phenyl group at position 2, and a hydroxyl group at position 3. The compound’s stereochemistry ((2S,3S)) is critical to its biological activity and physicochemical properties.

Properties

CAS No. |

250589-64-1 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol |

InChI |

InChI=1S/C18H21NO/c20-17-12-7-13-19(14-15-8-3-1-4-9-15)18(17)16-10-5-2-6-11-16/h1-6,8-11,17-18,20H,7,12-14H2/t17-,18-/m0/s1 |

InChI Key |

FPHQSHFUYFORCS-ROUUACIJSA-N |

SMILES |

C1CC(C(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)O |

Isomeric SMILES |

C1C[C@@H]([C@@H](N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)O |

Canonical SMILES |

C1CC(C(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Hydroxyl and Phenyl Groups: The hydroxyl and phenyl groups are introduced through stereoselective reactions to ensure the correct (2S,3S) configuration.

Benzylation: The nitrogen atom is benzylated using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol may involve optimized synthetic routes to ensure high yield and purity. These methods often include:

Catalytic Hydrogenation: To introduce the hydroxyl group.

Chiral Catalysts: To ensure the correct stereochemistry.

Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or aryl halides under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a fully saturated piperidine ring.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol with analogous piperidine, azetidine, and functionalized derivatives from the provided evidence. Key differences in ring size, substituents, functional groups, and molecular properties are highlighted.

Table 1: Structural and Molecular Comparison

*Calculated molecular weight based on formula C₁₈H₂₁NO.

Key Differences in Functional Groups and Reactivity

- Hydroxyl vs. Ketone/Carboxylic Acid : The hydroxyl group in (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol confers hydrogen-bonding capability, contrasting with the ketone in and carboxylic acid in , which increase electrophilicity and acidity, respectively.

- Benzyl vs. Benzhydryl/Aryl Sulfonyl : The benzyl group in the target compound offers moderate lipophilicity, whereas the benzhydryl group in enhances steric bulk, and the sulfonyl group in introduces strong electron-withdrawing effects.

Stereochemical and Ring-Size Effects

- Piperidine vs. Azetidine : The six-membered piperidine ring in the target compound reduces ring strain compared to the four-membered azetidine in , which may influence conformational flexibility and binding affinity in biological systems.

- Stereospecificity : The (2S,3S) configuration of the target compound contrasts with the (2R,3S) azetidine in and the (2S,4S) piperidine in , highlighting the role of stereochemistry in molecular interactions.

Research Implications and Limitations

The provided evidence lacks direct data on (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol, necessitating extrapolation from structural analogs. Further studies should focus on:

Experimental determination of its physicochemical properties (e.g., melting point, optical rotation).

Comparative pharmacological profiling against analogs like and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.